3-Chloro-2-(2-furylmethoxy)aniline
Overview
Description
3-Chloro-2-(2-furylmethoxy)aniline: is an organic compound with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . It is primarily used in research and development within the fields of chemistry and biochemistry . This compound is characterized by the presence of a chloro group, a furylmethoxy group, and an aniline moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-furylmethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(2-furylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like DMF or DMSO, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-2-(2-furylmethoxy)aniline is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-furylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and furylmethoxy moiety play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various cellular processes .
Comparison with Similar Compounds
- 3-Chloro-4-(2-furylmethoxy)aniline
- 3-Chloro-2-methylaniline
- 3-Chloro-4-methoxyaniline
Comparison: Compared to its analogs, 3-Chloro-2-(2-furylmethoxy)aniline exhibits unique reactivity due to the presence of the furylmethoxy group, which enhances its ability to participate in electrophilic and nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-chloro-2-(furan-2-ylmethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1-6H,7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSBSHSOLYJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275443 | |
Record name | 3-Chloro-2-(2-furanylmethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937605-81-7 | |
Record name | 3-Chloro-2-(2-furanylmethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937605-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(2-furanylmethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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